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Iridium potassium cyanide

Cat. No.: B13948225
M. Wt: 465.62 g/mol
InChI Key: ABSXHGQRDNGJJQ-UHFFFAOYSA-N
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Description

Overview of Cyanide Ligands in Transition Metal Coordination Chemistry

The cyanide ion (CN⁻) is a versatile and powerful ligand in the field of transition metal coordination chemistry. researchgate.net Its ability to form stable complexes with a wide array of transition metals stems from its electronic structure and bonding capabilities. researchgate.netnih.gov The cyanide ligand is an ambidentate ligand, meaning it can coordinate to a metal center through either the carbon or the nitrogen atom, although it predominantly binds through the carbon atom. rsc.org

Key characteristics of the cyanide ligand include:

Strong σ-donor and π-acceptor properties: The cyanide ion is a potent σ-donor due to the lone pair on the carbon atom and a good π-acceptor because of the empty π* orbitals. researchgate.netnih.gov This dual bonding nature allows it to stabilize metals in various oxidation states, from low to high. nih.gov

Strong Ligand Field: As a strong field ligand, cyanide typically forms low-spin complexes with transition metals, influencing their magnetic and spectroscopic properties. wikipedia.org

Bridging Capability: The linear geometry and the presence of a lone pair on the nitrogen atom enable the cyanide ligand to act as a bridge between two metal centers (M-C≡N-M'), leading to the formation of polynuclear complexes and coordination polymers. researchgate.netwikipedia.org This is famously exemplified by the structure of Prussian blue. wikipedia.org

Formation of Homoleptic Complexes: Cyanide readily forms homoleptic complexes, where it is the only type of ligand surrounding the metal center, such as the well-known hexacyanometallates. wikipedia.org

The coordination chemistry of cyanide dates back to the early 18th century with the discovery of Prussian blue. nih.gov Since then, the study of cyanometallates has expanded significantly, driven by their diverse structural possibilities and wide-ranging applications. nih.gov

Historical Context of Iridium Coordination Compounds and Cyanide Complexes

The discovery of iridium itself dates back to 1803 by the English chemist Smithson Tennant, who named it after the Greek goddess Iris, meaning "rainbow," due to the vibrant colors of its salts. wikipedia.orgbritannica.comrsc.org Iridium is a member of the platinum group metals and is one of the rarest and densest naturally occurring elements. wikipedia.orgrsc.org It is renowned for its exceptional resistance to corrosion. wikipedia.orgmmta.co.uk

The development of iridium coordination chemistry has been pivotal in several areas of chemical research. wikipedia.org Iridium complexes have been instrumental in the advancement of C-H bond activation, a process that allows for the functionalization of typically unreactive hydrocarbons. wikipedia.orgwikipedia.org

The synthesis and study of iridium cyanide complexes are part of the broader history of cyanometallate chemistry. Molten sodium cyanide and potassium cyanide are among the few substances that can dissolve iridium metal, leading to the formation of cyanide complexes. mmta.co.uk The most common oxidation states for iridium in its compounds are +1, +3, and +4. wikipedia.orgbritannica.com The hexacyanidoiridate(III) anion, [Ir(CN)₆]³⁻, is a well-characterized and stable iridium cyanide species.

Significance of Iridium Potassium Cyanide Complexes within Modern Inorganic Chemistry Research

This compound, specifically potassium hexacyanidoiridate(III) (K₃[Ir(CN)₆]), and related iridium cyanide complexes are significant in modern inorganic chemistry for several reasons:

Luminescent Properties: Many iridium complexes, including those with cyanide ligands, exhibit strong luminescence. acs.orgrsc.orgmdpi.comrsc.orgrsc.org This has led to their investigation for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging. rsc.orgacs.orgacs.orgnih.gov The cyanide ligand can influence the emission color and stability of these complexes. rsc.org

Catalysis: Iridium complexes are known for their catalytic activity in a variety of organic transformations, including hydrogenation, transfer hydrogenation, and hydrosilylation. nih.govrsc.orgnih.govresearchgate.netresearchgate.netrsc.org While research on the direct catalytic applications of simple this compound may be limited, the study of its reactivity provides insights for designing more complex iridium-based catalysts.

Precursor for Materials Synthesis: this compound can serve as a precursor for the synthesis of other materials. For instance, it is used in the production of iridium nanoparticles, which have applications in catalysis and electronics. lookchem.com It has also been used in electroplating to deposit a corrosion-resistant layer of iridium onto other metals. lookchem.comgoogle.com

Probes for Fundamental Studies: The stability and well-defined structure of the [Ir(CN)₆]³⁻ anion make it an excellent model system for fundamental studies in coordination chemistry, including investigations into electronic structure, reaction mechanisms, and solvatochromism. researchgate.net

Classification of Iridium Cyanide Species

Iridium cyanide species can be classified based on their structure and the nature of the other ligands present in the coordination sphere.

Hexacyanidoiridates: These are homoleptic complexes where the iridium ion is coordinated to six cyanide ligands. The most common example is the hexacyanidoiridate(III) anion, [Ir(CN)₆]³⁻, which is found in potassium hexacyanidoiridate(III).

Cyclometalated Cyanide Complexes: In these complexes, iridium is part of a chelate ring formed by a ligand that has both a traditional donor atom (like nitrogen) and a carbon atom that forms a direct bond with the iridium center. rsc.orgacs.orgresearchgate.net These complexes often contain one or more cyanide ligands in addition to the cyclometalating ligand. They are of significant interest for their photophysical properties. rsc.orgresearchgate.net An example is the [Ir(ppy)₂(CN)₂]⁻ anion, where 'ppy' is 2-phenylpyridine. researchgate.net

Half-Sandwich Cyanide Complexes: These complexes feature a cyclopentadienyl (B1206354) (or related) ligand bonded to the iridium center, along with other ligands, which can include cyanide. nih.govmdpi.com These have been explored for their catalytic and medicinal properties. nih.gov

Academic Research Trends and Challenges in Iridium Cyanide Chemistry

Current research in the field of iridium cyanide chemistry is focused on several key areas:

Development of Novel Luminescent Materials: A major trend is the design and synthesis of new iridium cyanide complexes with tailored photophysical properties for applications in OLEDs and as luminescent probes. acs.orgrsc.orgrsc.orgacs.org Researchers are exploring how modifications to the ligands can tune the emission color, quantum yield, and lifetime of the excited state. rsc.org

Catalysis: There is ongoing interest in developing new iridium-based catalysts for challenging organic transformations. rsc.orgnih.govrsc.org Research in this area often involves the synthesis of iridium complexes with sophisticated ligand systems, where cyanide ligands might play a role in modulating the electronic properties and reactivity of the metal center.

Bioimaging and Sensing: The luminescent properties of iridium cyanide complexes make them attractive candidates for use as bioimaging agents and chemical sensors. acs.orgacs.org A significant area of research is the development of probes that can selectively detect specific analytes, such as cyanide itself, in biological systems. acs.orgacs.org

Understanding Fundamental Properties: There is still much to learn about the fundamental electronic structure and reactivity of iridium cyanide complexes. researchgate.net Computational studies, such as density functional theory (DFT), are increasingly being used in conjunction with experimental techniques to gain deeper insights into these systems. researchgate.net

Challenges in the field include the high cost and rarity of iridium, which can limit its large-scale application. wikipedia.orgrsc.org Additionally, the synthesis and handling of cyanide-containing compounds require careful safety precautions.

Data Tables

Table 1: Properties of this compound

PropertyValueReference
Chemical FormulaC₆IrK₃N₆ lookchem.comguidechem.comnih.gov
Molecular Weight465.62 g/mol lookchem.comnih.gov
AppearanceSolid lookchem.com
CAS Number20792-41-0 lookchem.comguidechem.com

Table 2: Classification of Iridium Cyanide Species

ClassGeneral Formula/DescriptionKey FeaturesExample
Hexacyanidoiridates[Ir(CN)₆]ⁿ⁻Homoleptic, six cyanide ligands[Ir(CN)₆]³⁻
Cyclometalated Cyanide Complexes[Ir(C^N)₂(CN)₂]⁻Contains cyclometalated ligands, often luminescent[Ir(ppy)₂(CN)₂]⁻
Half-Sandwich Cyanide Complexes[(Cp*)Ir(L)(CN)]ⁿ⁺Contains a cyclopentadienyl-type ligand-

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6IrK3N6 B13948225 Iridium potassium cyanide

Properties

Molecular Formula

C6IrK3N6

Molecular Weight

465.62 g/mol

IUPAC Name

tripotassium;iridium(3+);hexacyanide

InChI

InChI=1S/6CN.Ir.3K/c6*1-2;;;;/q6*-1;+3;3*+1

InChI Key

ABSXHGQRDNGJJQ-UHFFFAOYSA-N

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Ir+3]

Origin of Product

United States

Synthetic Methodologies for Iridium Potassium Cyanide Complexes

Direct Synthesis Routes for Simple Hexacyanidoiridates(III) and (IV)

The direct synthesis of simple hexacyanidoiridate(III) and (IV) salts, such as potassium hexacyanoiridate(III) (K₃[Ir(CN)₆]) and potassium hexacyanoiridate(IV) (K₂[Ir(CN)₆]), from iridium halide precursors and cyanide salts is not extensively documented in readily available chemical literature. While the analogous iron compounds, potassium ferrocyanide (K₄[Fe(CN)₆]) and potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), have well-established industrial production methods, similar detailed procedures for the iridium counterparts are notably scarce. atamanchemicals.comwikipedia.orgpw.live

Preparative Strategies from Iridium Halide Precursors and Cyanide Salts

The theoretical approach to synthesizing potassium hexacyanoiridate(III) would involve the reaction of an iridium(III) halide, such as iridium(III) chloride (IrCl₃), with a stoichiometric excess of potassium cyanide (KCN). The reaction is expected to proceed via a ligand substitution mechanism, where the chloride ligands are replaced by cyanide ions. chegg.com

A balanced chemical equation for this hypothetical reaction is: IrCl₃ + 6 KCN → K₃[Ir(CN)₆] + 3 KCl

Similarly, for the synthesis of potassium hexacyanoiridate(IV), one might propose the reaction of an iridium(IV) halide, like iridium(IV) chloride (IrCl₄), with potassium cyanide. However, the stability of iridium(IV) in the presence of excess cyanide and potential redox reactions complicate this seemingly straightforward substitution.

Despite the logical basis for these reactions, detailed experimental procedures, including specific reaction conditions and purification methods, are not readily found in published literature. This suggests that the synthesis may not be as straightforward as for the lighter transition metals, potentially due to the inertness of the iridium center or the formation of complex mixtures of products.

Optimization of Reaction Conditions and Solvent Systems

Due to the lack of established protocols, a discussion on the optimization of reaction conditions remains largely speculative. Key parameters that would require systematic investigation include:

Solvent: The choice of solvent would be critical to ensure the solubility of both the iridium halide precursor and the potassium cyanide, while also facilitating the reaction and the precipitation of the desired product. Aqueous solutions, as well as various organic solvents, would need to be explored.

Temperature: The reaction temperature would likely play a significant role in overcoming the kinetic inertness of the iridium center. Heating under reflux might be necessary to drive the ligand exchange to completion.

Stoichiometry: The molar ratio of potassium cyanide to the iridium halide would need to be optimized to ensure complete substitution of the halide ligands and to prevent the formation of partially substituted products.

Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) might be necessary to prevent oxidation of the iridium center or the cyanide ligands.

Synthesis of Hydrated and Anhydrous Forms

Many inorganic salts can exist in both hydrated and anhydrous forms, and this is likely true for potassium hexacyanidoiridates. The synthesis in aqueous media would likely yield a hydrated form of the complex. The number of water molecules of hydration would need to be determined through analytical techniques such as thermogravimetric analysis (TGA).

The preparation of the anhydrous form would typically involve the dehydration of the hydrated salt. This is often achieved by heating the hydrated compound under vacuum. The optimal temperature and duration of heating would need to be carefully controlled to remove the water of hydration without causing decomposition of the complex.

Synthesis of Cyclometalated Iridium Cyanide Complexes

In contrast to the simple hexacyanidoiridates, the synthesis of cyclometalated iridium cyanide complexes is a well-established and extensively researched area. These complexes are of significant interest due to their applications in various fields, including organic light-emitting diodes (OLEDs) and photocatalysis. The introduction of a cyanide ligand into these complexes can significantly influence their photophysical and electrochemical properties. acs.org

Ligand Exchange Reactions from Chloride Precursors

A common and effective method for the synthesis of cyclometalated iridium cyanide complexes involves a ligand exchange reaction starting from a dichloro-bridged iridium(III) dimer. chemrxiv.orgnih.gov This multi-step process can be summarized as follows:

Formation of the Dichloro-Bridged Dimer: The synthesis typically begins with the reaction of a hydrated iridium(III) chloride (IrCl₃·xH₂O) with a cyclometalating ligand (C^N ligand) in a suitable solvent, often a mixture like 2-ethoxyethanol (B86334) and water. This reaction, usually carried out at elevated temperatures, leads to the formation of a chloro-bridged iridium(III) dimer, [Ir(C^N)₂(μ-Cl)]₂. chemrxiv.orgnih.gov

Cleavage of the Chloride Bridge and Ligand Substitution: The chloro-bridged dimer is then reacted with an ancillary ligand, in this case, a cyanide source. This step cleaves the chloride bridges and results in the formation of the desired monomeric cyclometalated iridium complex. The cyanide ligand can be introduced from various sources, such as potassium cyanide or sodium cyanide. acs.org

The general reaction scheme is as follows: [Ir(C^N)₂(μ-Cl)]₂ + 2 KCN → 2 K[Ir(C^N)₂(CN)Cl] Further reaction can lead to the substitution of the remaining chloride ligand to introduce another cyanide or a different ancillary ligand.

The following table summarizes representative examples of cyclometalated iridium cyanide complexes synthesized via ligand exchange from chloride precursors.

Iridium PrecursorCyclometalating Ligand (C^N)Cyanide SourceAncillary LigandSolvent SystemReaction ConditionsYield (%)Reference
[Ir(ppy)₂(μ-Cl)]₂2-phenylpyridine (ppy)KCN-CH₂Cl₂/MeOHRefluxNot Reported nih.gov
[Ir(dfppy)₂(μ-Cl)]₂2-(2,4-difluorophenyl)pyridine (dfppy)NaCNAryl isocyanideNot ReportedSubstitutionGood acs.org
[Ir(C^N)₂(μ-Cl)]₂Generic C^N ligandKCN-CH₂Cl₂/MeOHHeatedHigh nih.gov

Introduction of Cyanide as an Ancillary Ligand

The introduction of cyanide as an ancillary ligand is a key strategy to modulate the properties of cyclometalated iridium complexes. The strong σ-donating and π-accepting nature of the cyanide ligand can significantly impact the HOMO-LUMO gap of the complex, thereby tuning its emission color and quantum yield. acs.org

The synthetic methodology generally follows the ligand exchange reaction described previously. After the formation of the chloro-bridged dimer, the reaction with a cyanide salt introduces the cyanide ligand into the coordination sphere of the iridium center. In some cases, an additional ancillary ligand may be present or subsequently introduced.

The following table provides examples of the introduction of cyanide as an ancillary ligand in cyclometalated iridium complexes.

Iridium Dimer PrecursorAncillary Ligand IntroducedResulting Complex TypeSolventAdditional ReagentsYield (%)Reference
[Ir₂(C^N)₄Cl₂]CN⁻[Ir(C^N)₂(CN)(L)]CH₃OH/CH₂Cl₂NH₄PF₆ (for anion exchange)Not Reported nih.gov
[Ir(ppy)₂(μ-Cl)]₂CN⁻ and Aryl isocyanideIr(ppy)₂(CNAr)(CN)Not Reported-Moderate to Good acs.org
[Ir(C^N)₂(μ-Cl)]₂Primer ligand followed by nucleophilic substitutionIr(C^N)₂(N^S)-RDMFNEt₃ or KHMDS85-97 chemrxiv.org

Multi-Component and Template-Directed Synthesis Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, offer an efficient pathway to complex molecular architectures. In the context of iridium cyanide complexes, a "[3 + 2 + 1]" coordination approach has been demonstrated for the synthesis of neutral iridium(III) cyano complexes. This strategy involves the systematic assembly of a tridentate bis-NHC carbene chelate, a bidentate cyclometalated ligand, and a monodentate cyanide ion around the iridium center. nih.gov While not a direct synthesis of a simple salt like iridium potassium cyanide, this methodology showcases a sophisticated multi-component approach to incorporate the cyanide ligand into a stable iridium complex. nih.gov

Template-directed synthesis utilizes a central atom or ion to organize a set of ligands or reacting species into a specific spatial arrangement, facilitating a desired reaction. The potassium ion (K⁺), due to its size and coordination properties, can act as a template in the synthesis of macrocyclic and coordination compounds. Research has shown that the synthetic yield of certain cyclometalated Iridium(III) macrocyclic complexes can be significantly improved when a polyether chain, capable of coordinating to a potassium ion, is used as part of the ligand structure. The presence of the K⁺ ion appears to pre-organize the ligand arms into a conformation that is favorable for chelation to the iridium(III) center. researchgate.net While this example does not directly produce a cyanide complex, it illustrates the principle of using potassium ions to direct the assembly of complex iridium structures, a concept that could potentially be adapted for the synthesis of specific cyano-iridate coordination polymers. researchgate.net

Synthesis ApproachDescriptionExample Relevance
Multi-Component Synthesis Three or more reactants combine in a single step to form a complex product.A "[3 + 2 + 1]" strategy has been used to create neutral Ir(III) cyano complexes by combining a tridentate ligand, a bidentate ligand, and a cyanide ion. nih.gov
Template-Directed Synthesis A central ion (e.g., K⁺) organizes reactants to facilitate a specific chemical reaction.The presence of K⁺ ions has been shown to enhance the yield of certain macrocyclic Iridium(III) complexes by pre-organizing the ligand structure. researchgate.net

Electrodeposition Techniques Involving Iridium Cyanide Complexes

Electrodeposition from molten salts is a key technique for producing dense, adherent, and protective iridium coatings on various substrates. Cyanide-based molten salt baths are particularly effective for this purpose due to the formation of stable iridium cyanide complexes that facilitate the electroplating process.

Formation of Iridium Cyanide Complexes in Molten Salt Electrolysis Baths

The iridium cyanide complex required for electroplating is typically formed in situ within the molten salt bath. google.com This is achieved by electrolyzing a pure iridium anode in a molten mixture of sodium cyanide (NaCN) and potassium cyanide (KCN). google.com The use of an alternating current (AC) promotes the dissolution of the iridium anode into the molten salt, where it reacts with the cyanide ions to form a stable iridium cyanide complex. google.com

The eutectic mixture of NaCN and KCN is often employed because it has a lower melting point than either of the individual salts, allowing the process to be carried out at a more manageable temperature, typically around 600°C. google.com The concentration of the iridium cyanide complex in the melt is a critical parameter that is controlled by the duration and conditions of the initial AC electrolysis. google.com While the exact species formed can be complex, it is believed that a hexacyanoiridate(III) complex, such as [Ir(CN)₆]³⁻, is the primary species that is subsequently reduced at the cathode during DC electroplating. google.com

Mechanisms of Iridium Deposition from Cyanide-Containing Melts

Once the iridium cyanide complex is formed in the molten salt bath, the process is switched to a direct current (DC) circuit, with the object to be plated serving as the cathode. The deposition of metallic iridium at the cathode is a result of the reduction of the iridium cyanide complex.

Mass Transport: The [Ir(CN)₆]³⁻ complex ions migrate from the bulk of the molten salt to the surface of the cathode.

Electron Transfer: At the cathode surface, the iridium(III) in the complex ion accepts three electrons and is reduced to metallic iridium (Ir⁰).

Cathode Reaction: [Ir(CN)₆]³⁻ + 3e⁻ → Ir(s) + 6CN⁻

Anode Reaction: At the iridium anode, metallic iridium is oxidized to iridium(III) ions, which then react with cyanide ions in the melt to replenish the iridium cyanide complex. This continuous dissolution of the anode maintains the concentration of the electroactive species in the bath. nih.gov

Anode Reaction: Ir(s) + 6CN⁻ → [Ir(CN)₆]³⁻ + 3e⁻

The process is complex, and side reactions can occur. The stability and composition of the molten salt electrolyte are crucial for achieving a consistent and efficient deposition process. researchgate.net

Control over Film Morphology and Adhesion in Electroplating

The quality of the electrodeposited iridium film, including its morphology, density, and adhesion to the substrate, is influenced by several key operational parameters.

Key Parameters for Controlling Iridium Film Properties:

ParameterEffect on Film PropertiesTypical Values/Conditions
Current Density Affects the rate of deposition and the grain structure of the coating. Low to moderate densities generally produce smoother, more adherent films. google.com10-20 amp/sq. ft. for satisfactory deposits. google.com
Temperature Influences the viscosity and conductivity of the molten salt, as well as the kinetics of the electrode reactions. A stable temperature is crucial for consistent results.Around 600°C in a NaCN-KCN eutectic melt. google.com
Iridium Concentration The concentration of the iridium cyanide complex in the melt affects the plating rate and the quality of the deposit.Concentrations of 5.33 to 6.66 g/L of iridium in the fused salt have been used to obtain good deposits. google.com
Substrate Preparation Proper cleaning and pretreatment of the substrate are essential for ensuring good adhesion of the iridium coating.For refractory metals like molybdenum, this may involve multiple steps, including etching and pre-plating with other metals.
Bath Composition The ratio of NaCN to KCN can be adjusted to optimize the melting point and other properties of the electrolyte.A common mixture is 70 parts by weight of sodium cyanide and 30 parts by weight of potassium cyanide. google.com

Achieving a dense, pore-free, and strongly adherent iridium coating is critical for applications requiring high-temperature oxidation and corrosion resistance. researchgate.net The use of molten cyanide baths allows for the production of ductile, low-stress iridium films that are superior to those obtained from aqueous electrolytes. google.com However, the process is challenging due to the high temperatures and the toxicity of the cyanide salts. researchgate.net

Novel Synthetic Pathways and Mechanistic Considerations in Complex Formation

While traditional methods for synthesizing simple cyanide salts like potassium hexacyanoferrate(III) involve reactions like passing chlorine gas through a solution of potassium ferrocyanide, the synthesis of more complex iridium cyanide compounds and the understanding of their formation mechanisms are areas of ongoing research. wikipedia.orgwikipedia.org

Modern synthetic strategies in coordination chemistry are increasingly focused on creating complexes with specific photophysical or catalytic properties. For instance, novel heteroleptic iridium(III) complexes incorporating both cyanide and isocyanide ligands have been synthesized. nih.govacs.org These syntheses typically involve the substitution of a labile ligand, such as chloride, from an iridium precursor with a cyanide source. nih.govacs.org Density functional theory (DFT) calculations are often employed to understand the electronic structure of these complexes and to explain how the strong-field cyanide ligand influences their photophysical properties, such as enhancing photoluminescence quantum yields. nih.govacs.org

The mechanism of complex formation, particularly for hexacyano-metallates, can be intricate. Studies on the formation of related compounds like Prussian blue from hexacyanoferrate(II) and iron(III) ions have revealed complex kinetics and the potential for intermediate complex formation. researchgate.net While a direct mechanistic study on the formation of hexacyanoiridate(III) from simple precursors is not widely reported, it is expected to involve the stepwise substitution of ligands (such as water or halides) around the iridium(III) center by cyanide ions in solution. The high stability of the resulting [Ir(CN)₆]³⁻ complex is a strong thermodynamic driving force for the reaction. The development of new synthetic routes may involve non-traditional cyanide sources or reaction conditions to improve efficiency and yield. nih.gov

Advanced Spectroscopic and Structural Elucidation of Iridium Potassium Cyanide Complexes

Vibrational Spectroscopy for Bonding Analysis

Vibrational spectroscopy serves as a powerful tool to probe the bonding within the hexacyanoiridate(III) anion, [Ir(CN)₆]³⁻. By analyzing the vibrational modes, particularly the cyanide stretching frequencies, researchers can deduce information about the strength and nature of the iridium-carbon and carbon-nitrogen bonds.

Fourier Transform Infrared (FTIR) Spectroscopy: C≡N Stretching Frequencies and Force Constant Analysis

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the characteristic vibrational frequencies of molecules. For iridium potassium cyanide, the most prominent feature in the FTIR spectrum is the stretching vibration of the cyanide (C≡N) ligand. The position of this band provides direct insight into the strength of the C≡N triple bond.

The C≡N stretching frequency in cyanometalate complexes is sensitive to several factors, including the oxidation state of the metal, the coordination number, and the degree of π-backbonding from the metal to the cyanide ligands. In the case of potassium hexacyanoiridate(III), the C≡N stretching frequency is typically observed in the range of 2100-2200 cm⁻¹.

Force constant analysis, a method used to quantify the stiffness of a chemical bond, can be applied to the C≡N stretching frequency to provide a more quantitative measure of bond strength. smu.edu A higher force constant corresponds to a stronger bond. The analysis of these force constants in iridium cyanide complexes helps in understanding the electronic effects of the iridium center on the cyanide ligand.

Complex C≡N Stretching Frequency (cm⁻¹) Reference
Potassium Hexacyanoiridate(III)~2130 nih.gov
Free Cyanide Ion (CN⁻)~2080

Raman Spectroscopy: Complementary Vibrational Mode Assignments

Raman spectroscopy provides information that is complementary to FTIR spectroscopy. While FTIR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. For a molecule with a center of symmetry, such as the octahedral [Ir(CN)₆]³⁻ ion, vibrational modes that are Raman active are often infrared inactive, and vice versa. This mutual exclusion principle makes the combination of both techniques essential for a complete vibrational analysis.

In the Raman spectrum of potassium hexacyanoiridate(III), the totally symmetric C≡N stretching mode (A₁g) is typically observed as a strong, polarized band. This mode involves the in-phase stretching of all six cyanide ligands. Other Raman-active modes include the Ir-C stretching and bending vibrations, which appear at lower frequencies. researchgate.net The analysis of these modes provides a comprehensive picture of the bonding and symmetry of the complex.

Computational Vibrational Analysis (DFT-based) for Mode Assignment

Density Functional Theory (DFT) has become an invaluable tool for the theoretical prediction and assignment of vibrational spectra. nih.gov By creating a computational model of the [Ir(CN)₆]³⁻ ion, researchers can calculate its vibrational frequencies and compare them with experimental FTIR and Raman data. researchgate.net This comparison aids in the definitive assignment of each observed vibrational band to a specific atomic motion within the molecule.

DFT calculations can also provide insights into the nature of the vibrational modes, including the extent of coupling between different motions. researchgate.net For instance, it can help to distinguish between pure C≡N stretching modes and those that are coupled with Ir-C stretching or C-Ir-C bending modes. This level of detail is crucial for a thorough understanding of the intramolecular dynamics of the complex.

Electronic Spectroscopy for Electronic Transition Characterization

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule. For this compound, these techniques reveal information about the electronic structure of the iridium center and the nature of the metal-ligand interactions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Ligand Field and Charge Transfer Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of light by a transition metal complex promotes an electron from a lower energy orbital to a higher energy orbital. In the case of potassium hexacyanoiridate(III), two main types of electronic transitions are observed: ligand field (d-d) transitions and charge transfer transitions.

Ligand Field (d-d) Transitions: These transitions involve the excitation of an electron from one d-orbital to another d-orbital on the iridium center. In the octahedral ligand field of the six cyanide ligands, the d-orbitals are split into two sets of different energies (t₂g and eg). Transitions between these levels are typically weak and appear as broad bands in the UV-Vis spectrum.

Charge Transfer Transitions: These transitions involve the movement of an electron between the metal and the ligands.

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital. libretexts.org

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital. libretexts.org These transitions are generally much more intense than d-d transitions and are responsible for the color of many transition metal complexes. For [Ir(CN)₆]³⁻, MLCT transitions involve the promotion of an electron from the filled t₂g orbitals of iridium to the empty π* orbitals of the cyanide ligands.

Transition Type Typical Wavelength Range Intensity
Ligand Field (d-d)VisibleWeak
Metal-to-Ligand Charge Transfer (MLCT)UV-VisibleStrong
Ligand-to-Metal Charge Transfer (LMCT)UVStrong

Luminescence Spectroscopy: Phosphorescence and Fluorescence Emission Profiles

Luminescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This emission can occur through two main processes: fluorescence and phosphorescence. libretexts.org

Fluorescence: This is a short-lived emission of light that occurs when an electron returns from an excited singlet state to the ground singlet state. libretexts.org

Phosphorescence: This is a longer-lived emission of light that occurs when an electron in an excited triplet state returns to the ground singlet state. libretexts.org This transition is "spin-forbidden," which results in a much longer lifetime for the excited state. acs.org

Solvatochromism Studies and Solvent-Solute Interactions

Solvatochromism refers to the change in the color of a solution, and more specifically, the shift in the absorption or emission spectra of a chemical substance, in response to a change in the polarity of the solvent. This phenomenon provides profound insights into the nature of solvent-solute interactions and the electronic structure of the solute molecule in its ground and excited states.

While comprehensive solvatochromism studies specifically detailing potassium hexacyanoiridate(III) are not extensively documented in the literature, the behavior of its close structural and electronic analogue, potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]), offers valuable insights. The UV-Visible absorption spectrum of an aqueous solution of K₃[Fe(CN)₆] typically displays characteristic absorption bands. For instance, an aqueous solution exhibits peaks around 417-420 nm and 303 nm, which are attributed to ligand-to-metal charge transfer (LMCT) transitions. researchgate.net

The position and intensity of these bands are sensitive to the surrounding solvent environment. Changes in solvent polarity, hydrogen bonding capability (both donor and acceptor properties), and refractive index can influence the energy levels of the ground and excited states of the complex differently, leading to spectral shifts.

Negative Solvatochromism: In some related dicyanidoiridium(III) complexes, such as those involving phenylpyridine ligands, a negative solvatochromism has been observed. This manifests as a blue-shift (a shift to shorter wavelengths) of the UV-Vis absorption bands in highly polar solvents like water when compared to less polar organic solvents. scite.ai This behavior typically indicates that the ground state is more polar than the excited state and is therefore stabilized to a greater extent by polar solvents, increasing the energy gap for electronic transition.

Solvent-Solute Interactions: The primary interactions governing these shifts include dipole-dipole forces, hydrogen bonding between the cyanide ligands and protic solvents, and general dispersion forces. For the [Ir(CN)₆]³⁻ anion, the nitrogen atoms of the cyanide ligands can act as hydrogen bond acceptors, interacting with protic solvents.

The expected solvatochromic behavior for K₃[Ir(CN)₆] would likely involve similar charge-transfer bands sensitive to the solvent environment. A systematic study would involve recording the UV-Vis spectra in a range of solvents with varying polarities and solvatochromic parameters. The data could be analyzed using empirical solvent polarity scales to quantify the contributions of different solvent-solute interactions.

UV-Visible Absorption Maxima for K₃[Fe(CN)₆] in Aqueous Solution (Analogue to K₃[Ir(CN)₆])
Absorption Bandλmax (nm)Transition Type (Assignment)Reference
Band I~420Ligand-to-Metal Charge Transfer (LMCT) researchgate.netjcsp.org.pk
Band II~303Ligand-to-Metal Charge Transfer (LMCT) jcsp.org.pk
Band III~260Ligand-to-Metal Charge Transfer (LMCT) jcsp.org.pk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure, dynamics, and chemical environment of molecules in solution.

For the parent compound, potassium hexacyanoiridate(III), which lacks hydrogen atoms, ¹H NMR spectroscopy is not applicable. The primary nuclei of interest are ¹³C for the cyanide ligands and the metal center itself, ¹⁹¹Ir.

¹³C NMR: The ¹³C NMR spectrum of K₃[Ir(CN)₆] would be expected to show a single resonance for the six equivalent cyanide carbon atoms in a symmetrical octahedral environment. The chemical shift of this signal provides information about the electronic environment of the carbon atom, which is influenced by the iridium-carbon bond. Detecting the ¹³C signal of a cyanide ligand directly bonded to a paramagnetic or quadrupolar metal nucleus can be challenging due to peak broadening. However, for a low-spin d⁶ complex like [Ir(CN)₆]³⁻, which is diamagnetic, a sharp signal would be anticipated. While specific data for K₃[Ir(CN)₆] is scarce, studies on analogous iron-cyanide complexes in heme proteins have shown that the ¹³C chemical shift of the bound cyanide is highly sensitive to the nature of the metal and its other ligands. nih.gov

¹⁹¹Ir and ¹⁹³Ir NMR: Iridium has two NMR-active isotopes, ¹⁹¹Ir and ¹⁹³Ir, both with a spin of I = 3/2. This non-zero quadrupole moment can lead to very broad resonance signals, making them difficult to observe, especially in an environment with low symmetry. For the highly symmetric octahedral [Ir(CN)₆]³⁻ anion, the electric field gradient at the nucleus should be small, potentially allowing for the observation of a signal. However, ¹⁹¹Ir NMR spectroscopy is a highly specialized technique and is not routinely performed. Published data on the ¹⁹¹Ir chemical shifts for hexacyanoiridate complexes are not readily available in the literature.

Dynamic NMR (DNMR) techniques are used to study chemical processes that occur on a timescale comparable to the NMR experiment, such as ligand exchange. For the [Ir(CN)₆]³⁻ complex, ligand exchange with free cyanide in solution is expected to be very slow. Iridium(III) is a d⁶ metal ion that forms kinetically inert octahedral complexes, meaning ligand substitution reactions are not rapid.

If a process like cyanide ligand exchange were to occur, it could be studied using variable-temperature NMR. At slow exchange rates, separate signals for bound and free cyanide would be observed in the ¹³C NMR spectrum. As the temperature increases and the exchange rate accelerates, these signals would broaden, coalesce into a single broad peak, and eventually sharpen into a single averaged signal at the fast exchange limit. However, due to the inertness of the Ir(III) center, such studies would likely require high temperatures or photochemical activation. Studies on other iridium complexes have successfully used NMR to quantify ligand exchange rates, demonstrating the power of the methodology for tracking solution dynamics. nih.gov

NMR titration is an experimental method used to study the binding of a ligand to a substrate, such as a metal complex. By monitoring the change in chemical shifts of either the ligand or the substrate as one is incrementally added to the other, one can determine binding constants and gain insight into the binding mechanism.

For a pre-formed, inert complex like K₃[Ir(CN)₆], this technique is more applicable to studying the outer-sphere interactions, for example, the association of the anionic complex with various cations in solution. However, the technique is most powerfully applied to study the formation of a complex. For instance, if one were studying the displacement of a more labile ligand by cyanide on an iridium center, ¹³C or ¹H NMR titration could be employed. Adding aliquots of a ¹³C-labeled cyanide salt to a solution of an iridium precursor and monitoring the appearance and shift of the cyanide signal would provide information on the binding event. Studies on other iridium systems have used ¹H NMR titration to confirm binding mechanisms and determine complexation constants with various ions. nih.gov

X-ray Crystallography and Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction is the gold standard for structural elucidation. The methodology involves growing a high-quality single crystal of the compound, which is then mounted in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern of scattered X-rays is collected on a detector. The intensities and positions of the diffracted spots are used to calculate an electron density map of the crystal's unit cell, from which the positions of the individual atoms can be determined.

Potassium hexacyanoiridate(III) is known to be isostructural with the analogous and more extensively studied potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) and potassium hexacyanocobaltate(III) (K₃[Co(CN)₆]). These compounds crystallize in a monoclinic system, often with the space group P2₁/c. materialsproject.org The structure consists of octahedral [M(CN)₆]³⁻ anions and potassium cations that link the complex anions into a three-dimensional network. The structure of these compounds can be complex, sometimes exhibiting polymorphism (the existence of multiple crystal forms) and disordered stacking of layers. crystalls.info

The results from a single-crystal X-ray diffraction study provide precise atomic coordinates, from which critical structural parameters are derived.

Representative Crystallographic Data for K₃[Fe(CN)₆] (Isostructural Analogue to K₃[Ir(CN)₆])
ParameterValueReference
Crystal SystemMonoclinic materialsproject.orgwikipedia.org
Space GroupP2₁/c (No. 14) materialsproject.org
Lattice Parameters (a, b, c)a = 7.112 Å, b = 10.538 Å, c = 8.433 Å materialsproject.org
Lattice Angles (α, β, γ)α = 90°, β = 107.2°, γ = 90° crystalls.info
Formula Units per Cell (Z)2 materialsproject.org
Coordination Geometry of Ir(III)Octahedral wikipedia.org
Average Fe-C Bond Length~1.95 Å materialsproject.org
Average C-N Bond Length~1.15 Å materialsproject.org

Analysis of Coordination Geometry and Bond Parameters

Detailed crystallographic studies reveal that in potassium hexacyanoiridate(III), the iridium(III) ion is octahedrally coordinated by six cyanide ligands through the carbon atoms, forming the [Ir(CN)₆]³⁻ complex anion. This arrangement is a common geometry for hexacyano metallate complexes.

The precise bond lengths and angles within this complex are critical for understanding its stability and reactivity. While specific crystallographic data for K₃[Ir(CN)₆] is not as widely reported as for its iron analogue, potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), comparisons can be drawn. In K₃[Fe(CN)₆], the Fe-C bond lengths are typically around 1.94 Å, and the C-N bond lengths are approximately 1.15 Å. materialsproject.orgscispace.com The C-Fe-C angles are close to 90° and 180°, consistent with a slightly distorted octahedral geometry. scispace.com It is expected that the Ir-C bond lengths in K₃[Ir(CN)₆] would be slightly longer than the Fe-C bonds in K₃[Fe(CN)₆] due to the larger ionic radius of Ir³⁺ compared to Fe³⁺. The bond angles are anticipated to be similarly close to the ideal octahedral values. In related iridium complexes, such as those with cyclometalated ligands, Ir-C bond lengths can vary, but provide a general reference for the expected range of these parameters. researchgate.net

Interactive Data Table: Comparison of Bond Parameters in Hexacyanometallate Complexes
CompoundMetal-Carbon Bond Length (Å)Carbon-Nitrogen Bond Length (Å)C-Metal-C Bond Angles (°)
K₃[Fe(CN)₆]~1.94~1.15~90 and ~180
K₃[Ir(CN)₆]Expected to be > 1.94~1.15~90 and ~180

Supramolecular Interactions and Crystal Packing Motifs

The packing arrangement in the crystal lattice is a three-dimensional network where the [Ir(CN)₆]³⁻ octahedra are linked by potassium ions. researchgate.net These potassium ions are typically coordinated by the nitrogen atoms of the cyanide ligands from multiple adjacent complex anions, creating a robust framework. wikipedia.org This type of linkage is crucial in determining the physical properties of the salt, such as its solubility and stability. The study of analogous hexacyanoferrate systems has shown that the nature of the cation can significantly influence the crystal packing and the formation of different polymorphic structures. crystalls.info

X-ray Absorption Spectroscopy (XAS, XANES, EXAFS) for Oxidation State and Local Structure

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the electronic structure and local atomic environment of a specific element within a compound. diva-portal.org The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). iaea.org

For this compound, XANES spectroscopy at the Ir L-edges can provide definitive information about the oxidation state of the iridium center. The position of the absorption edge is sensitive to the effective charge on the absorbing atom; for iridium compounds, the edge position shifts to higher energies as the oxidation state increases. aps.org By comparing the XANES spectrum of K₃[Ir(CN)₆] with those of iridium metal and other iridium compounds of known oxidation states (e.g., IrO₂), the +3 oxidation state of iridium in the complex can be confirmed. researchgate.netresearchgate.net

The EXAFS region of the spectrum contains information about the local structure around the iridium atom. Analysis of the EXAFS oscillations can yield precise values for the Ir-C bond distances and the coordination number of the first coordination shell. oup.com This data complements the information obtained from X-ray diffraction and is particularly valuable for studying materials that may not form single crystals suitable for diffraction studies. diva-portal.org

Other Advanced Spectroscopic Techniques: Mass Spectrometry for Molecular Integrity

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is an invaluable tool for confirming the molecular integrity of coordination complexes in solution. uvic.cagla.ac.uk For this compound, ESI-mass spectrometry would be expected to show peaks corresponding to the intact [Ir(CN)₆]³⁻ anion or related ion-pairs. The technique is sensitive enough to detect the isotopic pattern of iridium, providing a clear signature for the presence of the complex. researchgate.net The ability to observe the intact complex ion in the gas phase confirms its stability and provides direct evidence of its composition. nih.gov

Electronic Structure and Bonding Theory in Iridium Cyanide Complexes

Ligand Field Theory and d-Orbital Splitting

Ligand Field Theory (LFT) extends from Crystal Field Theory by considering the covalent nature of metal-ligand bonds. It offers a model for how the interaction between the iridium's d-orbitals and the surrounding cyanide ligands affects their energy levels. In an isolated, gaseous iridium(III) ion, which has a d⁶ electron configuration, the five d-orbitals are degenerate (possess the same energy). wikipedia.orgnih.govyoutube.com However, when six cyanide ligands approach to form an octahedral complex like the hexacyanoiridate(III) anion, [Ir(CN)₆]³⁻, this degeneracy is lifted. libretexts.orgyoutube.com

The d-orbitals split into two distinct energy levels: a lower-energy triplet set (t₂g) comprising the dxy, dxz, and dyz orbitals, and a higher-energy doublet set (eg) consisting of the dx²-y² and dz² orbitals. libretexts.orgtutorchase.com The energy separation between these levels is known as the ligand field splitting parameter (Δo). tutorchase.com

d-Orbital SetOrbitals IncludedEnergy Level in Octahedral FieldInteraction with Ligands
eg dx²-y², dz²HigherPoint directly towards ligands, causing greater electrostatic repulsion. libretexts.orgyoutube.com
t2g dxy, dxz, dyzLowerPoint between ligands, experiencing less electrostatic repulsion. tutorchase.com

The magnitude of the d-orbital splitting (Δo) is critically dependent on the nature of the ligand. youtube.comtutorchase.com The cyanide ion (CN⁻) is classified as a strong-field ligand, meaning it induces a very large energy gap between the t₂g and eg orbitals. tutorchase.com For the d⁶ iridium(III) center, this large Δo dictates the electronic configuration.

The energy required to place an electron in the higher-energy eg orbital is significantly greater than the energy required to pair electrons in the lower-energy t₂g orbitals. Consequently, the six d-electrons of Ir(III) will fill the t₂g orbitals completely before any occupy the eg orbitals. This results in a low-spin electronic configuration of (t₂g)⁶(eg)⁰. This fully-filled t₂g subshell contributes to the notable kinetic inertness and thermodynamic stability of the hexacyanoiridate(III) complex.

While Crystal Field Theory treats ligands as simple point charges, Ligand Field Theory acknowledges the orbital overlap and covalent character of the metal-ligand bond. quora.com The bond between the iridium center and the carbon atom of the cyanide ligand has significant covalent character. researchgate.netnih.gov This interaction involves more than just electrostatic repulsion; it includes the formation of sigma (σ) bonds.

The primary σ interaction occurs between the filled σ-orbitals of the cyanide ligands and the empty eg (dz² and dx²-y²) orbitals and other high-energy s and p orbitals of the iridium ion. This donation of electron density from the ligand to the metal is a key component of the coordinate bond. Furthermore, iridium's t₂g orbitals are of the correct symmetry to overlap with the empty π* (antibonding) orbitals of the cyanide ligands. This interaction, known as back-bonding, involves the donation of electron density from the metal's d-orbitals to the ligand. This back-donation strengthens the metal-ligand bond and is a hallmark of strong-field ligands like cyanide.

Molecular Orbital (MO) Theory and Frontier Molecular Orbitals (FMOs)

Molecular Orbital (MO) theory provides a more comprehensive depiction of bonding by considering the combination of metal and ligand atomic orbitals to form a new set of molecular orbitals that extend over the entire complex. researchgate.netresearchgate.net For complexes like [Ir(CN)₆]³⁻, this approach is crucial for understanding electronic transitions and reactivity. The most important of these molecular orbitals are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org

In the hexacyanoiridate(III) complex, the character of the FMOs is determined by the constituent atomic orbitals.

HOMO: The Highest Occupied Molecular Orbital is primarily composed of the non-bonding t₂g orbitals of the iridium(III) center. These orbitals are largely metal-based due to their π-symmetry relationship with the ligand orbitals in an octahedral field. researchgate.netnih.gov In some heteroleptic iridium complexes, the HOMO can have significant contributions from the ligands, but in a homoleptic cyanide complex, it retains strong metal d-orbital character. nih.gov

LUMO: The Lowest Unoccupied Molecular Orbital is predominantly located on the cyanide ligands, specifically having the character of the π* antibonding orbitals. The six cyanide ligands provide a set of low-lying empty π* orbitals that can accept electron density.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, which is a critical parameter determining the electronic absorption and emission properties of the complex. nih.gov For [Ir(CN)₆]³⁻, this gap corresponds to the energy required to promote an electron from the iridium-centered t₂g orbitals to the ligand-centered π* orbitals.

Molecular OrbitalPrimary CharacterLocation in [Ir(CN)₆]³⁻Role in Electronic Transitions
HOMO Metal d-orbital (t₂g)Iridium(III) centerSource of electrons for the lowest energy transitions. researchgate.netnih.gov
LUMO Ligand π* orbitalCyanide ligandsDestination for electrons in the lowest energy transitions. nih.gov

The electronic absorption spectra of iridium cyanide complexes are characterized by charge-transfer (CT) transitions. researchgate.netacs.org These transitions involve the movement of an electron from a molecular orbital that is primarily located on one component of the complex (metal or ligand) to an orbital centered on another.

Metal-to-Ligand Charge Transfer (MLCT): This is the most significant low-energy transition for [Ir(CN)₆]³⁻. It corresponds to the promotion of an electron from the metal-centered HOMO (t₂g) to the ligand-centered LUMO (π*). researchgate.netnih.govmdpi.com This process can be represented as Ir(III) → CN⁻. Because of the heavy iridium atom, there is strong spin-orbit coupling, which facilitates transitions between singlet and triplet states, often leading to phosphorescence. nih.gov

Ligand-to-Ligand Charge Transfer (LLCT): In heteroleptic complexes containing multiple types of ligands, transitions can occur where an electron moves from an orbital on one ligand to an orbital on a different ligand. nih.gov For a homoleptic complex like [Ir(CN)₆]³⁻, this type of transition is not a defining feature, but it becomes relevant when ancillary ligands are introduced.

The electronic and photophysical properties of iridium complexes can be systematically modified by replacing one or more cyanide ligands with other "ancillary" ligands, creating heteroleptic complexes. rsc.orgnih.gov This strategy is a cornerstone of designing iridium compounds for applications such as organic light-emitting diodes (OLEDs). d-nb.info

Ancillary ligands can alter the energies of the HOMO and LUMO in predictable ways: rsc.orgd-nb.info

Effect on HOMO: Strong σ-donating or π-donating ancillary ligands can raise the energy of the HOMO, which retains significant metal character. This decreases the HOMO-LUMO gap. d-nb.info

Effect on LUMO: Ancillary ligands with extensive π-systems and low-lying π* orbitals (such as bipyridines or phenylpyridines) can lower the energy of the LUMO, as this orbital is often localized on the ancillary ligand. nih.govd-nb.info This also serves to decrease the HOMO-LUMO gap.

By carefully selecting ancillary ligands, researchers can tune the HOMO-LUMO gap, thereby controlling the absorption and emission energies (i.e., the color) of the complex. rsc.orgnih.gov This fine-tuning provides a powerful method for designing molecules with specific photophysical properties. nih.govd-nb.info

Spin-Orbit Coupling Effects on Excited States

The electronic properties of iridium cyanide complexes, such as potassium hexacyanoiridate(III) (K₃[Ir(CN)₆]), are significantly influenced by the presence of the heavy iridium atom. A key phenomenon arising from the high atomic number of iridium is strong spin-orbit coupling (SOC). This relativistic effect describes the interaction between an electron's spin magnetic moment and the magnetic field generated by its orbital motion around the nucleus. In iridium, this interaction is substantial and plays a critical role in defining the character and fate of electronic excited states.

One of the most important consequences of strong SOC is the breakdown of the spin selection rule (ΔS = 0), which in lighter elements forbids transitions between electronic states of different spin multiplicities. In iridium complexes, SOC facilitates mixing between singlet (total spin S=0) and triplet (S=1) states. This allows for formally "spin-forbidden" processes to occur with significant efficiency. For instance, direct excitation from the singlet ground state to a triplet excited state can gain intensity, appearing as weak absorption bands in the electronic spectrum.

Perhaps more significantly, strong SOC promotes efficient intersystem crossing (ISC), a non-radiative process where a molecule in an excited singlet state transitions to a lower-energy triplet state. In many iridium complexes, this process is so fast and efficient (occurring on a femtosecond to picosecond timescale) that it outcompetes fluorescence (radiative decay from a singlet excited state). As a result, upon photoexcitation, the population is rapidly funneled to the lowest-energy triplet state.

The radiative decay from such a triplet state back to the singlet ground state is known as phosphorescence. Due to the heavy-atom effect of iridium, the lifetime of these emissive triplet states is often shortened from milliseconds or longer (typical for organic molecules) to the microsecond or even nanosecond regime. Current time information in Ardakan, IR.nih.gov The nature of these excited states is often described as metal-to-ligand charge transfer (MLCT), where an electron is promoted from a d-orbital centered on the iridium atom to a π* anti-bonding orbital of the cyanide ligands. The strong SOC in iridium cyanide complexes ensures that these triplet MLCT (³MLCT) states are readily populated and can be the primary source of luminescence.

Reactivity and Reaction Mechanisms of Iridium Potassium Cyanide Complexes

Ligand Substitution Kinetics and Mechanisms

Ligand exchange reactions involving Ir(III) complexes are generally observed to be much slower than for their rhodium(III) and ruthenium(III) counterparts. The introduction of different ligands, such as cyclopentadienyl (B1206354) groups, can dramatically increase the rate of ligand exchange.

For octahedral complexes like hexacyanoiridate(III), ligand substitution reactions can proceed through a continuum of mechanisms, primarily categorized as dissociative (D), associative (A), or interchange (I). Given the coordinatively saturated and sterically crowded nature of a hexacoordinate complex, a purely associative (A) mechanism, which would involve a seven-coordinate intermediate, is generally unfavorable.

The most plausible pathway for cyanide ligand exchange in [Ir(CN)₆]³⁻ is a dissociative or, more likely, a dissociative interchange (Id) mechanism.

Dissociative (D) Mechanism: This pathway begins with a slow, rate-determining step where an iridium-cyanide bond breaks, forming a five-coordinate intermediate, [Ir(CN)₅]²⁻. This intermediate then rapidly reacts with an incoming cyanide ligand to reform the hexacoordinate complex.

Dissociative Interchange (Id) Mechanism: In this concerted mechanism, the bond to the outgoing cyanide ligand is substantially broken in the transition state before the bond to the incoming ligand is fully formed. The incoming ligand begins to interact with the metal center as the leaving group departs, but bond-breaking is the dominant process. Kinetic studies on the nitrosylation of a dicyano Fe(III) porphyrin complex, which proceeds via cyanide release, support a limiting dissociative mechanism, evidenced by positive activation entropy (ΔS‡) and volume (ΔV‡) values. A similar mechanistic framework is expected for the slow substitution on the inert [Ir(CN)₆]³⁻ ion.

The reactivity of iridium cyanide complexes is profoundly influenced by the steric and electronic properties of the entire ligand set, not just the cyanide ions themselves.

Electronic Effects: The electronic properties of ancillary ligands can tune the reactivity of the complex. The introduction of electron-withdrawing groups (like fluorine atoms) on cyclometalating ligands tends to stabilize the Highest Occupied Molecular Orbital (HOMO), which has significant metal d-orbital character. This stabilization can increase the strength of the metal-ligand bonds, including the Ir-CN bond, thereby decreasing the rate of ligand substitution. Conversely, strong electron-donating ligands can increase electron density on the iridium center, potentially labilizing the bonds and increasing substitution rates.

Steric Effects: Steric hindrance plays a crucial role in dictating reaction mechanisms and rates. Bulky ligands can sterically shield the iridium center, making an associative approach by an incoming ligand more difficult and thus favoring a dissociative pathway. For instance, the introduction of bulky groups can be used to protect the Ir(III) center and reduce self-quenching in photochemical applications. In insertion reactions, the regiochemistry and stereochemistry can be controlled mainly by the steric effects of the substituents on the reacting ligands.

Photochemical Reactivity Mechanisms

While kinetically inert in the ground state, iridium cyanide complexes can be activated by light. Absorption of photons promotes electrons to excited states with different electronic distributions and geometries, opening up pathways for electron transfer, ligand dissociation, and energy transfer that are inaccessible thermally.

Iridium(III) complexes are premier photosensitizers in the field of photoredox catalysis. This reactivity stems from their ability to absorb visible light to form long-lived triplet excited states, which are both stronger oxidants and stronger reductants than the ground state. The process typically involves a metal-to-ligand charge transfer (MLCT) excitation.

The general mechanism for photoredox catalysis can occur via two main quenching cycles:

Oxidative Quenching: The excited complex, *[Ir]³⁺, is quenched by an electron donor (D), generating a reduced iridium(II) species and the oxidized donor (D⁺). The powerful reductant [Ir]²⁺ then reduces a substrate (Sub), regenerating the ground-state iridium catalyst.

Reductive Quenching: The excited complex, *[Ir]³⁺, is quenched by an electron acceptor (A), producing an oxidized iridium(IV) species and the reduced acceptor (A⁻). The highly oxidizing [Ir]⁴⁺ then oxidizes a substrate, returning the catalyst to its ground state.

Iridium complexes have been successfully used in a variety of transformations, such as the reductive dehalogenation of bromoacetophenone to acetophenone. The photoredox properties can be finely tuned through ligand design; for example, modifying cyanide ligands through borylation can stabilize the LUMO, making the complex a stronger photo-oxidant. Furthermore, studies have shown that one-electron reduced iridium complexes can be accessed, which upon further light irradiation, can act as "super-reductants" with potentials below -3 V vs SCE, enabling the reduction of very challenging substrates.

Table 1: Redox potentials of representative iridium complexes in their ground and excited states. Note: Ered and Eox are the excited-state reduction and oxidation potentials, respectively. For the cyanide complexes, ground state reduction potentials (Ered) are listed, and the excited state potentials are significantly shifted.

Absorption of light can populate ligand-field excited states, which often have significant anti-bonding (σ*) character with respect to the metal-ligand bonds. Populating these orbitals can weaken the iridium-cyanide bonds, leading to photoinduced ligand dissociation. This process provides a route to forming coordinatively unsaturated and highly reactive species that can participate in subsequent reactions, such as solvent coordination.

While many iridium complexes are resistant to hydrolysis in aqueous solutions, photochemical activation can provide a distinct pathway for ligand substitution. For example, upon irradiation, mixed-ligand iridium complexes can effectively produce singlet oxygen, a process that relies on the stability of the complex's core structure during the excited-state lifetime. However, if the excitation energy is channeled into a ligand-field state, dissociation becomes a competing deactivation pathway.

In addition to electron transfer, an excited iridium complex can transfer its electronic energy to another molecule in a process called photosensitization. This is particularly important in triplet-triplet energy transfer (TTET) catalysis, where the long-lived triplet excited state of the iridium sensitizer (B1316253) transfers its energy to a substrate molecule, promoting it to its triplet state, which can then undergo reactions that are inaccessible from the ground state.

The key properties for an effective TTET catalyst are a high triplet energy (ET) and a long excited-state lifetime (τ). Cyclometalated Ir(III) complexes are often used for challenging TTET-catalyzed reactions because their triplet energies can be tuned. For instance, a novel iridium(III) isocyanoborato complex exhibits an exceptionally high triplet energy of nearly 3.0 eV, allowing it to catalyze reactions like the [2+2] cycloaddition of norbornadiene, which is unattainable with common photosensitizers.

The efficiency of these processes is also linked to high luminescence quantum yields and photostability, which can be improved through rational ligand design. Attaching naphthyl pendants to the ligands, for example, can stabilize triplet intermediates and lead to superior catalytic efficiency.

Table 2: Photophysical properties of selected iridium-cyanide and related complexes relevant to energy transfer processes.

Table of Mentioned Compounds

Electrochemical Reaction Mechanisms

The electrochemical properties of iridium cyanide complexes are central to their reactivity, enabling a range of transformations from controlled eliminations to catalytic cycles and dissolution processes.

Anodic Oxidation-Induced Reductive Elimination

A key electrochemical process observed in organometallic iridium complexes is Oxidatively Induced Reductive Elimination (OIRE). This mechanism allows for the formation of chemical bonds that are otherwise difficult to achieve under standard conditions. nih.gov In this process, the iridium center is first oxidized electrochemically (at the anode), which subsequently triggers a reductive elimination step. This sequence is particularly useful in catalytic C-H bond functionalization. nih.gov

The process can be summarized as follows:

Anodic Oxidation: The parent iridium complex, typically in a stable oxidation state like Ir(III), undergoes an electron transfer at the anode. This oxidation raises the metal's oxidation state (e.g., to Ir(IV)).

Reductive Elimination: The higher oxidation state of the iridium center is less stable and promotes the elimination of two ligands, which form a new bond between them. This process reduces the oxidation state of the iridium center, often back to a lower state (e.g., Ir(II) or Ir(I)), allowing it to re-enter a catalytic cycle. nih.gov

Computational studies on related d6 metal complexes, including iridium, have provided deeper insight into the electronic rearrangements during this process. The dissociation of an initial ligand, prompted by oxidation, can lead to a significant flow of electron density from the remaining ligands to the metal center. This redistribution of electron density is crucial for facilitating the final bond-forming reductive elimination step. osti.gov For instance, in some iridium systems, the dissociation of a halide ligand triggers a formal reduction of the metal center from Ir(III) to Ir(I) before the final elimination step occurs. osti.gov This highlights the intricate electronic interplay that governs the OIRE mechanism.

Hydrogen Evolution Mechanisms with Iridium Catalysts

Iridium complexes are highly effective catalysts for the hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen fuel production. The mechanism involves the reduction of protons to molecular hydrogen, and iridium's catalytic efficiency is closely tied to its electronic structure and ability to facilitate key reaction steps.

Theoretical and experimental studies have shown that the performance of iridium-based catalysts is highly dependent on their crystalline structure. nih.govnih.gov For example, metastable hexagonal close-packed (hcp) iridium exhibits significantly higher intrinsic activity for the alkaline HER compared to the more common face-centered cubic (fcc) structure. nih.govnih.gov

The key steps in the hydrogen evolution mechanism on iridium catalysts in alkaline media are:

Water Adsorption: Water molecules from the solution adsorb onto the surface of the iridium catalyst.

Water Dissociation: The adsorbed water molecule dissociates into a proton (H+) and a hydroxide (B78521) ion (OH-). Theoretical calculations reveal that the unique electronic properties of metastable hcp iridium promote this dissociation step, which is often rate-limiting. nih.gov

Hydrogen Formation: The protons are then reduced to form molecular hydrogen (H2), which is released from the catalyst surface.

The superior performance of certain iridium structures is attributed to their optimized binding energies for water and reaction intermediates, leading to faster kinetics for water dissociation. nih.gov

Comparison of HER Performance for Different Iridium-based Catalysts
CatalystOverpotential at 10 mA cm⁻² (mV)Specific Activity at -0.07 V vs. RHE (mA cm⁻²)Turnover Frequency (s⁻¹)
Metastable hcp Ir178.5538.26
fcc Ir-Ni-4.41-
Commercial Ir/C-1.56-

Data sourced from studies on metastable iridium phases, highlighting their enhanced catalytic activity. nih.govnih.gov

Electrochemical Dissolution Processes

The electrochemical dissolution of iridium is a significant process relevant to catalyst stability and recycling. Iridium is known for its exceptional corrosion resistance, but under specific electrochemical conditions, it can be dissolved. nih.govamericanelements.com

Studies using techniques like electrochemical flow cells coupled with mass spectrometry have revealed that iridium particles can dissolve at potentials well below those required for the oxygen evolution reaction (OER). nih.gov This phenomenon, known as "transient dissolution," is induced by the oxidation and reduction of the iridium surface. nih.gov The process involves the formation of unstable higher-valent iridium species (Ir(>IV)), which are more soluble in the electrolyte. nih.gov

The dissolution can be intentionally promoted for applications such as recycling. One patented method involves the direct electrochemical dissolution of iridium powder in a hydrochloric acid solution using an alternating current. google.comgoogle.com This process yields a chloro-iridic acid solution, demonstrating a viable route for processing iridium metal under relatively mild conditions. google.comgoogle.com The rate of dissolution is influenced by factors such as electrolyte composition, temperature, and the applied voltage. google.comrsc.org For example, the presence of organic molecules or chloride ions in the electrolyte can enhance the dissolution rate of iridium. rsc.org

Effect of Electrolysis Time on Iridium Powder Dissolution Rate
Electrolytic Reaction Time (hours)Iridium Powder Dissolution Rate (%)
1094
1897

Data from an electrochemical dissolution method patent, using a 45-volt AC voltage. google.com

Reactions with Other Metal Centers for Supramolecular Assembly

The cyanide ligand in iridium potassium cyanide is an excellent bridging unit, facilitating the construction of complex, multi-metallic supramolecular structures. These assemblies exhibit interesting photophysical and electrochemical properties arising from the interactions between the connected metal centers.

Cyanide Bridging Interactions in Polymetallic Complexes

Cyanide ions can act as linkers between two or more metal centers, creating discrete polymetallic complexes or extended structures. The cyanide bridge allows for electronic communication between the metals, which can be observed through spectroscopic and electrochemical techniques. nih.gov

In these assemblies, the iridium cyanide complex can act as a "metalloligand," coordinating to another metal center through the nitrogen end of the cyanide ligand. This results in the formation of heterobimetallic or polymetallic systems, such as Ir-CN-M, where M can be another transition metal. The properties of these cyanide-bridged complexes are influenced by the nature of all constituent metals and ligands. acs.orgrsc.org For example, charge-transfer bands in the electronic spectra of these complexes can provide evidence of the electronic coupling between the remote metal centers, mediated by the cyanide bridge. nih.gov

Formation of Coordination Polymers and Frameworks

Beyond discrete molecules, iridium cyanide complexes can be used as building blocks for infinite coordination polymers (CPs) or metal-organic frameworks (MOFs). In these structures, the cyanide ligands bridge metal ions in a repeating pattern to form one-, two-, or three-dimensional networks. rsc.org

Iridium(III) metalloligands containing functional groups suitable for coordination have been successfully incorporated into CPs with other metal ions, such as cadmium(II). rsc.org The resulting frameworks can possess porous structures, with the size and chemical nature of the pores being tunable by selecting the appropriate organic ligands on the iridium building block. rsc.org These materials are of interest for applications in chemical sensing, where the framework can selectively interact with specific ions or molecules, leading to a detectable change in properties, such as luminescence. rsc.org Furthermore, biodegradable coordination polymers based on iridium complexes have been developed for therapeutic applications, demonstrating the versatility of these frameworks. nih.gov

C-H Activation and Functionalization Mediated by Iridium Cyanide Catalysts

There is currently no available scientific literature that describes C-H activation and functionalization reactions mediated by iridium cyanide catalysts. Research in the field of iridium catalysis for C-H functionalization has focused on a diverse range of other ligand systems.

Detailed mechanistic pathways for C-H bond activation by iridium cyanide complexes have not been reported. In the broader context of iridium catalysis, several mechanisms are known to operate, including oxidative addition, concerted metalation-deprotonation (CMD), and σ-bond metathesis. The specific influence of a cyanide ligand on these pathways for an iridium catalyst is yet to be investigated.

Due to the lack of experimental data on C-H functionalization reactions catalyzed by iridium cyanide complexes, the scope of substrates and the chemo-, regio-, and stereoselectivity of such transformations remain undefined. The tables below, which would typically present data on the scope and selectivity of these reactions, are therefore empty.

Table 1: Substrate Scope of Iridium Cyanide-Catalyzed C-H Functionalization

Entry Substrate Product Yield (%)
No data available No data available No data available

Table 2: Selectivity in Iridium Cyanide-Catalyzed C-H Functionalization

Entry Substrate Regioselectivity (major product) Diastereoselectivity (dr) Enantioselectivity (ee %)
No data available No data available No data available No data available

Advanced Applications in Catalysis and Photochemistry

Homogeneous Catalysis

Iridium complexes are renowned for their exceptional activity in a variety of homogeneous catalytic transformations. However, the use of complexes containing cyanide as a primary ligand in widely-used hydrogenation, dehydrogenation, or bond-forming reactions is not extensively documented. Instead, these reactions are typically dominated by iridium catalysts supported by phosphine, N-heterocyclic carbene (NHC), and diamine ligands.

Iridium-catalyzed hydrogenation and dehydrogenation are fundamental processes in organic synthesis. Dehydrogenation reactions, for instance, are crucial for producing hydrogen from chemical carriers like formic acid or hydrazine (B178648) borane. rsc.orgrsc.org Iridium(III) hydrido complexes have demonstrated high activity and recyclability in the dehydrogenation of hydrazine borane. rsc.org Similarly, immobilized iridium complexes are effective for producing hydrogen from formic acid, with turnover frequencies reaching up to 46,000 h⁻¹ at 90 °C. rsc.org

A common strategy in iridium catalysis is the "borrowing hydrogen" method, an environmentally friendly approach that involves the temporary removal of hydrogen from an alcohol or amine to form a reactive carbonyl or imine intermediate. nih.govorganic-chemistry.org This process, which combines both dehydrogenation and hydrogenation steps within a single catalytic cycle, is typically facilitated by iridium(I) complexes bearing imidazol-2-ylidene ligands. organic-chemistry.org

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a cornerstone of chemical synthesis. Iridium catalysis provides powerful methods for achieving these connections, often with high selectivity and efficiency. nih.govnih.gov The borrowing hydrogen strategy is also applied here, enabling reactions such as the β-alkylation of secondary alcohols with primary alcohols. nih.govorganic-chemistry.org In these transformations, iridium(I) complexes catalyze the dehydrogenation of the primary alcohol to an aldehyde, which then reacts with an enolate formed from the secondary alcohol, followed by hydrogenation of the resulting intermediate. organic-chemistry.org This process has achieved exceptionally high turnover numbers, up to 940,000, using minimal catalyst loading (as low as 1 ppm). organic-chemistry.org While effective, these established systems for C-C and C-X bond formation predominantly rely on ligands other than cyanide.

Understanding the mechanisms of iridium-catalyzed reactions is crucial for catalyst design and optimization. For direct C-H arylation reactions, computational studies using Density Functional Theory (DFT) have shown that the C-H activation step for an Iridium(III) catalyst proceeds through a Concerted Metalation-Deprotonation (CMD) pathway. nih.gov This mechanism, which is also implicated in palladium-catalyzed reactions, accounts for the experimentally observed regioselectivity. nih.gov

In the context of the borrowing hydrogen mechanism, mechanistic studies have identified the dehydrogenation of the alcohol substrate as the rate-limiting step. organic-chemistry.org The catalytic cycle involves the iridium complex cycling through different oxidation states as it mediates the transfer of hydrogen from the substrate to the intermediate and finally to the product. These detailed mechanistic investigations have largely focused on iridium complexes with well-established ligand families, with limited specific data available for catalysts featuring cyanide ligands. organic-chemistry.orgnih.govnih.gov

Photocatalysis and Photoredox Systems

The most significant applications for iridium complexes incorporating cyanide-related ligands are found in photocatalysis. Cyclometalated Iridium(III) complexes are premier photosensitizers due to their strong absorption of visible light, high intersystem crossing efficiencies, long-lived excited states, and tunable photophysical properties. acs.orgcinz.nzresearchgate.net

Iridium(III) complexes featuring isocyanoborato ligands, which are derivatives of cyanide, have been developed as highly effective photocatalysts. acs.org One such complex, [Ir(dFN(Me)₂)ppy)₂(BCF)₂]⁻, possesses an unusually high triplet energy (near 3.0 eV), allowing it to catalyze challenging photoredox and triplet-triplet energy transfer (TTET) reactions that are inaccessible with common photosensitizers. acs.org

In the presence of a sacrificial electron donor like triethylamine (B128534) (TEA), this complex can facilitate demanding photoreductions. It has been successfully applied to the debromination and dechlorination of halobenzonitriles, achieving complete substrate conversion. acs.org The mechanism involves the excited state of the iridium complex being reductively quenched by the electron donor, generating a more potent reducing agent that can then transfer an electron to the substrate. This work demonstrates how the rational inclusion of cyanide-derived ligands can enhance the photophysical properties of iridium complexes, broadening their utility in synthetic photochemistry. acs.org

Table 1: Performance of [Ir(dFN(Me)₂)ppy)₂(BCF)₂]⁻ in Photoreduction Reactions acs.org
SubstrateReactionReaction Time (h)Conversion (%)Product Yield (%)
2-bromo-4-fluorobenzonitrileDebromination210093
2-chloro-4-fluorobenzonitrileDechlorination210066

Iridium is a key element in catalysts for the production of hydrogen, a critical component of a sustainable energy economy. youtube.com Specifically in water splitting, iridium oxide is valued as a catalyst for the oxygen evolution reaction due to its unique balance of high activity and stability under strongly oxidizing conditions. youtube.com In homogeneous catalysis, iridium complexes are used to generate hydrogen from chemical fuels like formic acid and hydrazine borane. rsc.orgrsc.org

While the direct use of iridium potassium cyanide for photoinduced hydrogen generation is not established, the fundamental properties of iridium photosensitizers are central to many hydrogen evolution schemes. In typical three-component systems for photocatalytic water reduction, an iridium-based photosensitizer absorbs light and transfers an electron to a molecular or nanoparticle catalyst (e.g., MoS₂), which then reduces protons to generate hydrogen gas. The development of robust and efficient iridium photosensitizers, potentially including those with cyanide-derived ligands to tune their electronic properties, is a key area of research for advancing solar fuel technologies.

Based on a comprehensive review of scientific literature, it is not possible to generate an article on "this compound" (K₃[Ir(CN)₆]) that adheres to the provided outline. The advanced applications specified—such as the sensitization of triplet-triplet annihilation upconversion, catalysis for the oxygen evolution reaction, electrochemical C-H functionalization, and use as phosphorescent emitters in OLEDs—are not associated with this particular inorganic complex.

Extensive research indicates that these applications are characteristic of a different class of iridium compounds, primarily cyclometalated and organometallic iridium(III) complexes. The unique photophysical and catalytic properties of those compounds arise from the interplay between the iridium metal center and their sophisticated organic ligands. These ligands are instrumental in tuning emission wavelengths, facilitating catalytic cycles, and achieving high quantum yields, which are crucial for the outlined applications.

This compound, or potassium hexacyanoiridate(III), is a simple inorganic coordination compound with different chemical and physical properties. The scientific literature does not support its use in the advanced fields of catalysis and optoelectronics as detailed in the request.

Therefore, to ensure scientific accuracy and strictly adhere to the instruction of not introducing information outside the explicit scope, this article cannot be written. Proceeding would require fabricating data and research findings, which would be scientifically unsound.

Materials Science Applications of Iridium Potassium Cyanide Complexes

Precursors for Thin Film and Nanomaterial Deposition

Iridium-based thin films and nanoparticles are of significant interest for applications in catalysis, electronics, and electrochemistry due to their exceptional chemical stability and catalytic activity. researchgate.net While various iridium precursors, such as iridium(III) chloride and organometallic complexes, are commonly employed, the use of potassium hexacyanoiridate(III) as a precursor is an area of emerging potential. mdpi.com The synthesis of iridium nanoparticles often involves chemical reduction, thermal decomposition, or sonochemical methods from various precursors. researchgate.net

Although direct deposition of thin films from potassium hexacyanoiridate(III) is not extensively documented, analogous hexacyanometallate compounds, such as potassium hexacyanoferrate(III), have been successfully used to grow thin films. nih.govresearchgate.net For instance, copper hexacyanoferrate thin films have been deposited by immersing a copper substrate into a potassium hexacyanoferrate solution, where a redox reaction induces the spontaneous deposition of the film. nih.gov This method suggests that a similar approach could be viable for depositing iridium-containing thin films by reacting potassium hexacyanoiridate(III) with a suitable metal substrate. The deposition parameters, such as precursor concentration and temperature, would likely play a critical role in controlling the morphology and crystallinity of the resulting film. researchgate.net

The synthesis of iridium nanoparticles from precursors like iridium(III) chloride has been achieved through methods such as galvanic replacement, where a more reactive metal acts as a reducing agent. mdpi.com This approach has been used to create cubic iridium nanoparticles with clean surfaces, which are highly desirable for catalytic applications. mdpi.com Given the redox properties of the hexacyanoiridate(III) complex, it could potentially serve as a stable source of iridium ions for controlled reduction and nanoparticle formation. Research on colloidal iridium nanoparticles has demonstrated their catalytic activity, which surpasses that of the iridium precursor alone, highlighting the importance of nanoscale morphology. researchgate.net

Table 1: Comparison of Iridium Nanoparticle Synthesis Methods

Synthesis Method Precursor Example Reducing Agent/Method Key Advantages
Chemical Reduction Iridium(III) chloride Sodium borohydride, Tannin Control over particle size
Galvanic Reaction Iridium precursor solution Copper foil Simple, fast, surfactant-free
Polyol Method Iridium-nickel precursors Polyol Control over bimetallic composition
Green Synthesis Iridium(III) chloride Winery waste extracts Environmentally friendly

Integration into Hybrid Organic-Inorganic Materials for Advanced Functionality

Hybrid organic-inorganic materials combine the distinct properties of organic and inorganic components at the molecular level to achieve novel functionalities. rsc.org The integration of iridium complexes into these materials is a promising strategy for developing advanced optical, electronic, and sensing devices. While the specific use of potassium hexacyanoiridate(III) in this context is not widely reported, the principles of hybrid material design allow for its potential incorporation.

Hybrid materials can be broadly classified into two categories: Class I, where the organic and inorganic components interact through weak forces (e.g., van der Waals, hydrogen bonds), and Class II, where they are linked by strong covalent or ionic bonds. rsc.org Potassium hexacyanoiridate(III) could be incorporated into a Class I hybrid by being physically entrapped within an organic polymer matrix or a sol-gel derived silica (B1680970) glass. In such a material, the iridium complex could impart properties like luminescence or redox activity.

More sophisticated Class II hybrid materials could be designed by chemically linking the [Ir(CN)₆]³⁻ anion to an organic polymer or molecule. For instance, the cyanide ligands could potentially coordinate to metal centers that are part of an organometallic polymer backbone. The introduction of organic ligands can effectively manipulate the topology and dimensionality of cyanide-bridged assemblies, leading to a wide range of structures and functionalities. researchgate.net

Research has shown that organometallic iridium(III) complexes can be incorporated into polymers to create water-soluble luminescent materials with applications in bioimaging and sensing. researchgate.net Furthermore, iridium complexes have been combined with other nanomaterials to create hybrid systems for drug delivery and photodynamic therapy. rsc.org These examples underscore the versatility of iridium in creating functional hybrid materials. The hexacyanoiridate(III) complex, with its well-defined structure and potential for strong coordination bonding, represents a valuable, yet underexplored, inorganic component for the design of new hybrid materials with tailored electronic and optical properties.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the [Ir(CN)₆]³⁻ complex, DFT calculations are instrumental in predicting its molecular geometry, electronic orbital compositions, and vibrational modes.

Theoretical geometry optimization of the [Ir(CN)₆]³⁻ anion consistently predicts a highly symmetric octahedral (Oₕ) coordination environment around the central iridium(III) ion. In this arrangement, the iridium atom is bonded to six cyanide ligands through the carbon atoms.

Table 1: Predicted Molecular Geometry of [Ir(CN)₆]³⁻

Parameter Predicted Value
Coordination Geometry Octahedral (Oₕ)
Ir-C Bond Angles ~90°
C-Ir-C Bond Angles (trans) ~180°
Ir-C-N Linkage Linear

The electronic properties of [Ir(CN)₆]³⁻ are dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and electronic transition energies.

For an octahedral d⁶ complex like [Ir(CN)₆]³⁻, the HOMO is typically of t₂g symmetry, with significant metal d-orbital character. The LUMO, in the case of cyanide ligands which are π-acceptors, is expected to be comprised of the π* orbitals of the cyanide ligands. Schematic molecular orbital diagrams for analogous iridium(III) complexes show that the HOMO is primarily distributed on the d-orbitals of the iridium atom and the p-orbitals of the coordinating atoms of the ligands, while the LUMO is located on the ligands. researchgate.net The energy of the HOMO and LUMO can be significantly influenced by the nature of the ligands. researchgate.net

Table 2: Frontier Molecular Orbital Characteristics of [Ir(CN)₆]³⁻

Orbital Primary Character Symmetry (in Oₕ)
HOMO Iridium d-orbitals t₂g
LUMO Cyanide ligand π* orbitals t₁u, t₂u

The precise energy values of the HOMO and LUMO and the resulting energy gap for [Ir(CN)₆]³⁻ would require specific DFT calculations which are not detailed in the available search results. However, the qualitative picture points to a significant HOMO-LUMO gap, contributing to the compound's stability.

DFT calculations can predict the vibrational frequencies of a molecule, which can be correlated with experimental infrared (IR) and Raman spectra. For the [Ir(CN)₆]³⁻ anion, the most characteristic vibrations are the C≡N stretching modes.

In octahedral hexacyanide complexes, group theory predicts several IR- and Raman-active C≡N stretching modes. DFT calculations on related hexacyanometalates have been used to assign these vibrational modes. A study on various hexacyanoanions suggests that the observed ν(CN) frequency shifts are largely determined by the effective charge on the cation to which the cyanide group is attached, a model supported by DFT calculations. nih.gov While specific calculated frequencies for [Ir(CN)₆]³⁻ are not found, the experimental IR spectrum would be expected to show a strong absorption band in the range of 2100-2200 cm⁻¹, characteristic of the C≡N stretch in cyanide complexes. Computational modeling helps in assigning the specific vibrational modes (e.g., A₁g, E₉, T₁ᵤ) to the observed spectral peaks.

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is an extension of DFT used to calculate the properties of molecules in their excited states and is a primary tool for simulating electronic absorption spectra (like UV-Vis).

TD-DFT calculations can predict the electronic transitions that give rise to the absorption bands in the UV-Vis spectrum of [Ir(CN)₆]³⁻. These calculations provide the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption bands).

While a specific simulated spectrum for [Ir(CN)₆]³⁻ is not available in the provided results, TD-DFT studies on other transition metal complexes have shown that this method can reproduce experimental spectra with reasonable accuracy. nih.govmdpi.com The choice of the functional and basis set is crucial for obtaining accurate results. nih.gov For [Ir(CN)₆]³⁻, the UV-Vis spectrum is expected to be dominated by charge-transfer transitions.

The absorption bands in the UV-Vis spectrum of [Ir(CN)₆]³⁻ are primarily assigned to ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions.

LMCT transitions involve the excitation of an electron from a ligand-based orbital to a metal-based orbital.

MLCT transitions involve the excitation of an electron from a metal-based orbital (primarily the t₂g HOMO) to a ligand-based orbital (the π* LUMO of the cyanide ligands).

For a d⁶ metal center with π-accepting ligands like cyanide, MLCT transitions are typically prominent. TD-DFT calculations allow for the detailed characterization of these excited states, including the specific orbitals involved in the transitions. In related Ir(III) complexes, the lowest energy triplet state, which is responsible for phosphorescence, is often characterized as having significant MLCT character. nih.gov The strong spin-orbit coupling introduced by the heavy iridium atom facilitates intersystem crossing, leading to efficient phosphorescence from the triplet excited state. researchgate.net

Ab Initio Methods and Multireference Approaches

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are instrumental in elucidating the electronic structure and bonding in the hexacyanoiridate(III) anion, [Ir(CN)₆]³⁻.

Density Functional Theory (DFT) Studies:

While specific DFT studies exclusively on iridium potassium cyanide are not abundant in the literature, extensive research on analogous hexacyanometalate complexes, such as [Fe(CN)₆]³⁻ and [Co(CN)₆]³⁻, provides a robust framework for understanding the iridium counterpart. DFT calculations are particularly useful for determining optimized geometries, vibrational frequencies, and the nature of the metal-ligand bonds.

For the [Ir(CN)₆]³⁻ anion, which has an octahedral geometry, the iridium(III) center is a low-spin d⁶ ion. DFT studies on similar complexes have shown that the bonding is characterized by strong σ-donation from the cyanide ligands to the metal d-orbitals and significant π-backbonding from the metal t₂g orbitals to the π* orbitals of the cyanide ligands. This backbonding is crucial in stabilizing the complex and influences the C≡N stretching frequency, a key feature in vibrational spectroscopy.

A key aspect explored by DFT is the charge distribution within the complex. The table below illustrates typical Mulliken charge distributions calculated for a generic hexacyanometalate(III) complex, which can be considered analogous to the [Ir(CN)₆]³⁻ anion.

AtomCalculated Mulliken Charge (a.u.)
Metal (M³⁺)+0.5 to +1.0
Cyanide Carbon+0.1 to +0.3
Cyanide Nitrogen-0.4 to -0.6

These values highlight the significant charge delocalization within the anion, indicating strong covalent character in the metal-cyanide bond.

Multireference Character:

For many transition metal complexes, particularly those with partially filled d-orbitals or near-degeneracies between electronic states, a single-determinant approach like standard DFT or Hartree-Fock theory may be insufficient. In such cases, multireference methods, which account for the contributions of multiple electronic configurations, are necessary for an accurate description.

Iridium(III) in [Ir(CN)₆]³⁻ is a d⁶ system in a strong ligand field, leading to a low-spin configuration with a well-separated ground state. Generally, such closed-shell d⁶ complexes are considered to have a predominantly single-reference character in their ground electronic state. However, multireference character can become important when studying excited states, which are relevant for understanding the photophysical properties of the compound. For instance, metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) excited states can have significant multireference nature. Diagnostics for multireference character, such as the T1 diagnostic in coupled-cluster theory, can be used to assess the necessity of multireference approaches. nih.govrsc.org For a typical low-spin d⁶ complex, the T1 diagnostic is expected to be below the threshold that indicates strong multireference character.

Molecular Dynamics Simulations for Solution Behavior and Crystal Growth

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of ions and molecules in solution and for modeling the processes of crystal nucleation and growth.

Solution Behavior:

In aqueous solution, this compound dissociates into K⁺ cations and [Ir(CN)₆]³⁻ anions. MD simulations can model the hydration of these ions and their interactions with the surrounding water molecules. The simulations typically employ classical force fields that describe the interatomic interactions.

Key parameters obtained from MD simulations include the radial distribution function (RDF), which describes the probability of finding a water molecule at a certain distance from the ion, and the coordination number, which is the average number of water molecules in the first hydration shell. For the [Ir(CN)₆]³⁻ anion, the hydration structure is expected to be complex, with water molecules forming hydrogen bonds with the nitrogen atoms of the cyanide ligands. The RDF for the Ir-O(water) and N-H(water) distances would reveal the structure of the hydration shells.

The table below summarizes typical parameters that would be investigated in an MD simulation of [Ir(CN)₆]³⁻ in water, based on studies of similar heavy metal complexes. researchgate.netmdpi.com

ParameterDescriptionExpected Findings for [Ir(CN)₆]³⁻
Radial Distribution Function (g(r))Describes the local ordering of solvent molecules around the ion.Distinct peaks indicating structured hydration shells around the anion.
Coordination NumberThe number of water molecules in the first hydration shell.A well-defined number of water molecules hydrogen-bonded to the cyanide ligands.
Diffusion CoefficientMeasures the mobility of the ion in solution.A value dependent on the size of the hydrated anion and its interactions with the solvent.

Crystal Growth:

MD simulations can also provide insights into the early stages of crystal growth from solution. By simulating a supersaturated solution of this compound, it is possible to observe the formation of ion pairs, clusters, and eventually, the nucleation of the crystal lattice. These simulations can help to understand the role of solvent and ion-ion interactions in directing the assembly of the crystal structure.

Topological Analysis of Coordination Networks

The crystal structure of this compound can be described as a three-dimensional coordination network. Topological analysis simplifies this complex arrangement into a set of nodes and linkers, allowing for a classification and comparison with other network structures.

The table below summarizes the key aspects of a topological analysis for a compound like this compound, assuming a structure analogous to other hexacyanometalates.

Topological FeatureDescriptionApplication to this compound
NodesThe fundamental building units of the network.The [Ir(CN)₆]³⁻ anions and K⁺ cations.
ConnectivityThe number of linkers connected to a node.The [Ir(CN)₆]³⁻ anion can be considered a 6-connected node.
Net TopologyThe overall pattern of connectivity in the network.Likely a complex 3D network, potentially related to known topologies like pcu (primitive cubic) or others, depending on the specific crystal packing.

The study of the topology of such coordination networks is crucial for understanding the structure-property relationships in these materials, including their mechanical and thermal properties.

Future Research Directions and Emerging Avenues

Development of Novel Synthetic Methodologies for Tailored Iridium Cyanide Complexes

Future research will heavily focus on creating new synthetic pathways to produce iridium cyanide complexes with precisely controlled properties. Current methods have already demonstrated the ability to construct sophisticated architectures, but the development of more efficient and versatile strategies is paramount.

One promising direction is the expansion of multi-component coordination strategies. Building on the synthesis of neutral [3 + 2 + 1] coordinated iridium complexes, where a cyanide ion acts as a monodentate ligand alongside tridentate and bidentate chelates, new methodologies can be explored to incorporate an even wider array of ligand types. nih.gov This approach allows for the fine-tuning of the resulting complex's photophysical and electrochemical characteristics. For instance, the cyanide ligand has been shown to impart higher emission energy, greater quantum yields, and improved stability compared to other pseudohalides. nih.gov

Another avenue involves the development of rapid, room-temperature synthesis protocols. The strong affinity between sulfur and iridium has been exploited to create sulfur-containing iridium(III) complexes within minutes at ambient temperatures. researchgate.net Applying similar principles to cyanide-containing precursors could drastically reduce the energy and time required for synthesis, making these valuable compounds more accessible.

Furthermore, the synthesis of the first iridium complexes containing diethylcyanamide (B1293381) and cyanoguanidine ligands opens the door to a new class of organometallic iridium compounds. bohrium.com Future work could explore the reactivity of these coordinated cyanamide-based ligands and develop methods to produce a broader family of such complexes, potentially with novel catalytic or material applications.

Synthetic StrategyKey FeaturesPotential Advantages
[3 + 2 + 1] Coordination Combines tridentate, bidentate, and monodentate (cyano) ligands. nih.govHigh degree of tunability for photophysical and electrochemical properties. nih.gov
Rapid Room-Temp Synthesis Utilizes strong affinity of donor atoms (e.g., sulfur) for iridium. researchgate.netIncreased efficiency, lower energy consumption, faster access to materials. researchgate.net
Cyanamide Ligand Use Incorporates diethylcyanamide or cyanoguanidine as ligands. bohrium.comAccess to a new class of iridium complexes with unique reactivity. bohrium.com

Exploration of New Reactivity and Mechanistic Pathways

Understanding and discovering new reactions involving iridium cyanide complexes is crucial for expanding their application. Future studies are expected to delve deeper into their mechanistic pathways using both experimental and computational tools.

A key area of exploration is the unique reactivity conferred by the cyanide ligand or its derivatives. For example, the enantioselective iridium-catalyzed allylic alkylation using masked acyl cyanide (MAC) reagents showcases an "umpolung" or reverse polarity strategy. researchgate.net This method provides access to valuable, enantioenriched vinylated α-aryl carbonyl derivatives and represents a significant departure from typical reactivity patterns. researchgate.net Further exploration of other masked cyanide synthons in iridium catalysis could unlock new synthetic transformations.

The mechanism of C-H activation and functionalization catalyzed by iridium complexes is another critical research area. Density Functional Theory (DFT) studies have suggested that, similar to palladium-catalyzed reactions, the direct C-H arylation by iridium(III) catalysts proceeds through a concerted metalation-deprotonation (CMD) pathway. researchgate.net Future mechanistic investigations could focus on how the electronic properties of the cyanide ligand influence the transition state and efficiency of these C-H activation steps.

Additionally, the specific reactivity of ligands attached to the iridium center offers opportunities for novel applications. Iridium complexes featuring aldehyde groups have been shown to react with free cyanide ions to form cyanohydrins, a process that can be monitored by changes in the complex's phosphorescence. rsc.orgnih.gov This specific reactivity can be further explored for sensing applications or for triggering controlled chemical transformations.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The development of advanced analytical techniques is essential for understanding the intricate dynamics of chemical reactions. The unique properties of iridium cyanide complexes make them ideal candidates for use in, and study by, next-generation spectroscopic methods.

A significant future direction lies in the application of hyperpolarized Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques like Signal Amplification By Reversible Exchange (SABRE) have been used with iridium-based catalysts to dramatically enhance the NMR signals of ¹⁵N-containing substrates. nih.gov This allows for real-time, high-sensitivity monitoring of reaction kinetics and intermediates, even at low concentrations. Applying this to reactions involving iridium cyanide complexes or cyanide substrates could provide unprecedented mechanistic insights. nih.gov

Furthermore, the inherent photophysical properties of many iridium cyanide complexes can be harnessed for reaction monitoring. Complexes designed as chemosensors exhibit significant changes in their UV-vis absorption, phosphorescence, and electrochemical properties upon interaction with specific analytes like the cyanide ion. acs.orgrsc.org This principle can be inverted to monitor reactions where an iridium cyanide complex itself is transformed. The development of multi-signaling probes, which provide simultaneous feedback through colorimetric, phosphorescent, and electrochemical channels, would offer a robust method for real-time tracking of reaction progress and confirming mechanistic hypotheses. acs.org

TechniqueApplication in Iridium Cyanide ResearchPotential Insights
Hyperpolarized NMR Real-time monitoring of reactions catalyzed by or involving iridium cyanide complexes. nih.govDetailed kinetic data, detection of transient intermediates, mechanistic elucidation. nih.gov
Multisignaling Probes Tracking reaction progress via simultaneous changes in color, light emission, and redox potential. acs.orgRobust and cross-validated monitoring of reactant consumption or product formation. acs.org
Photoluminescence (PL) Monitoring reactions that alter the luminescent properties of the iridium complex. rsc.orgnih.govSensitive detection of specific chemical events, such as ligand modification. rsc.orgnih.gov

Integration into Heterogeneous Catalysis and Surface Science

While many iridium complexes are studied as homogeneous catalysts, a major future avenue is their integration into heterogeneous systems to combine their high selectivity with the practical advantages of easy separation and recyclability.

Future research will likely focus on immobilizing well-defined iridium cyanide catalysts onto solid supports such as polymers, silica (B1680970), or metal-organic frameworks (MOFs). This would bridge the gap between homogeneous and heterogeneous catalysis, creating robust and reusable catalytic systems. The performance of these supported catalysts in reactions like C-H borylation, hydrogenation, and hydrosilylation would be a key area of investigation.

In the realm of surface science, fundamental studies are needed to understand the interaction of iridium cyanide species with various surfaces. Techniques like in-situ Fourier-transform infrared (FTIR) spectroscopy, which has been used to study cyanide adsorbed on platinum and palladium electrodes, could be adapted to investigate iridium surfaces. ibm.com Such studies would provide crucial insights into bonding, orientation, and reactivity at the molecular level, which is essential for designing effective heterogeneous catalysts and electrocatalysts. The synthesis of simple, end-on coordinated cyanogen (B1215507) complexes like [Ir(NCCN)] in argon matrices provides a starting point for understanding the fundamental bonding interactions that underpin these surface phenomena. acs.orgchemistryviews.org

Design of Iridium Cyanide-Based Smart Materials for Responsive Applications

Smart materials, which change their properties in response to external stimuli, represent a frontier in materials science. The responsive nature of certain iridium cyanide complexes makes them excellent building blocks for such materials.

A promising direction is the development of chemosensors that respond to the presence of specific analytes. Iridium(III) complexes functionalized with aldehyde groups have been shown to react selectively with cyanide ions, causing a dramatic "turn-on" of phosphorescence and a visible color change. nih.govnih.gov Future work could involve incorporating these responsive iridium units into polymer backbones or hydrogels. This would create macroscopic materials that can sense and report the presence of cyanide in aqueous environments through a change in luminescence, color, or even mechanical properties. alliedacademies.org

Beyond sensing, the unique photophysical properties of these complexes could be used to create photo-responsive materials. The intense phosphorescence of many iridium cyanide complexes could be modulated by external stimuli like light, temperature, or electric fields. Integrating these complexes into materials could lead to applications in optical data storage, anti-counterfeiting technologies, and stimuli-responsive coatings.

Interdisciplinary Research with Physics and Materials Engineering for Device Optimization

The most immediate and impactful applications of iridium cyanide complexes lie in optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). This area is inherently interdisciplinary, requiring close collaboration between chemists, physicists, and materials engineers to optimize device performance.

A primary goal is the development of highly efficient and stable blue OLEDs, which remains a significant challenge. The cyanide ligand, being a strong-field ligand, enhances the stability and raises the energy of non-radiative excited states in iridium complexes. rsc.org This has led to the creation of blue-emitting cyano-iridium complexes that achieve very high external quantum efficiencies (EQE) of up to 22.94% with minimal efficiency roll-off at high brightness. nih.gov Future research will focus on designing new ligand systems around the Ir(III)-CN core to further improve color purity, efficiency, and operational lifetime, which are critical for display and lighting applications. rsc.org

Theoretical and computational studies will play a crucial role in this effort. By modeling the electronic structure and photophysical properties of designed molecules, researchers can predict their emission colors and efficiencies before undertaking complex synthesis. researchgate.net This computational-experimental feedback loop accelerates the discovery of new high-performance materials.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing iridium potassium cyanide (K[Ir(CN)₆]) in academic laboratories?

  • Methodological Answer : Synthesis typically involves reacting iridium chloride with potassium cyanide under controlled pH and temperature. Characterization requires multi-technique validation:

  • X-ray crystallography confirms crystal structure .
  • NMR and IR spectroscopy identify functional groups and bonding patterns .
  • Elemental analysis verifies stoichiometry and purity.
  • Critical Step: Document reaction conditions (e.g., inert atmosphere) and purification methods to ensure reproducibility .

Q. How can researchers validate the purity of this compound for catalytic studies?

  • Methodological Answer : Combine chromatographic techniques (e.g., HPLC) with spectroscopic cross-validation :

  • Use cyclic voltammetry to assess redox behavior, which is sensitive to impurities .
  • Compare experimental UV-Vis spectra with computational predictions (e.g., TD-DFT) to detect anomalies .
  • Note: Purity thresholds should align with application requirements (e.g., catalytic vs. sensing studies) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data for this compound complexes?

  • Methodological Answer : Address discrepancies via:

  • Replication : Repeat experiments under identical conditions to rule out procedural errors .
  • Control experiments : Isolate variables (e.g., solvent effects, counterion interference) .
  • Cross-technique validation : For example, reconcile conflicting IR and Raman data by re-examining selection rules or sample preparation .
  • Case Study: Inconsistent luminescence quenching in cyanide-sensing studies may arise from competing ligand interactions; titrations with controlled cyanide concentrations can clarify mechanisms .

Q. How can computational modeling enhance the design of this compound-based chemosensors?

  • Methodological Answer : Integrate density functional theory (DFT) with experimental

  • Calculate electronic transitions to predict absorption/emission wavelengths .
  • Simulate cyanide-binding energetics to optimize sensor selectivity .
  • Validate models using crystallographic data and experimental Stokes shifts .
  • Limitation: Account for solvent effects and dynamic quenching in simulations to improve accuracy .

Q. What methodologies address challenges in studying the redox behavior of this compound in aqueous environments?

  • Methodological Answer : Overcome instability via:

  • In situ spectroelectrochemistry : Monitor real-time changes in UV-Vis spectra during electrolysis .
  • pH-controlled experiments : Use buffered solutions to minimize hydrolysis .
  • Surface-enhanced Raman spectroscopy (SERS) : Amplify weak signals from low-concentration species .
  • Data Interpretation: Correlate redox potentials with DFT-calculated HOMO/LUMO levels to identify reactive intermediates .

Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

  • Guidelines :

  • Detailed documentation : Report exact molar ratios, reaction times, and equipment calibration data .
  • Open data practices : Share raw spectroscopic files and crystallographic data as supplementary materials .
  • Collaborative validation : Partner with independent labs to verify critical findings .

Q. What are the ethical considerations when publishing contradictory data on this compound’s toxicity?

  • Recommendations :

  • Transparency : Disclose all experimental conditions (e.g., cell lines, exposure durations) to enable replication .
  • Contextualization : Compare results with prior studies to identify potential confounding factors (e.g., nanoparticle vs. bulk material toxicity) .
  • Pre-registration : Submit study protocols to repositories like Open Science Framework before data collection .

Tables for Quick Reference

Technique Application Key Considerations
X-ray crystallography Structural confirmationSingle-crystal quality, radiation source
Cyclic voltammetry Redox behavior analysisScan rate, reference electrode choice
TD-DFT Predicting optical propertiesSolvent parameters, basis set selection
SERS Trace-level detectionSubstrate preparation, laser wavelength

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.